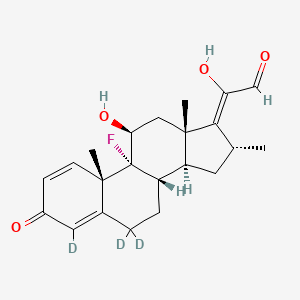
Dexamethasone-delta17,20 21-aldehyde-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone-delta17,20 21-aldehyde-d3: is a synthetic glucocorticoid, a class of steroid hormones that are involved in the regulation of various physiological processes, including inflammation and immune response. This compound is a deuterated form of dexamethasone, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and metabolic profile of the compound, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-delta17,20 21-aldehyde-d3 typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the compound’s biological activity.
Deuteration: Replacement of hydrogen atoms with deuterium to improve metabolic stability.
Aldehyde Formation: Introduction of an aldehyde group at the 21st position.
Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires:
Large-scale reactors: To handle the increased volume of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dexamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of dexamethasone.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new glucocorticoid-based therapies and in the quality control of pharmaceutical products
Mécanisme D'action
Dexamethasone-delta17,20 21-aldehyde-d3 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to various physiological effects, including anti-inflammatory and immunosuppressive actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: The non-deuterated form of the compound.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects
Uniqueness
Dexamethasone-delta17,20 21-aldehyde-d3 is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its biological activity compared to non-deuterated analogs. This makes it particularly valuable in research settings where prolonged exposure to the compound is required .
Propriétés
Formule moléculaire |
C22H27FO4 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16R)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1/i4D2,9D |
Clé InChI |
TYYMPHSFTLTHRI-UHUSLPRKSA-N |
SMILES isomérique |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@H](/C4=C(\C=O)/O)C)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















